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molecular formula C11H9Cl2N B8443869 2-(3,4-Dichlorophenyl)pent-4-enenitrile

2-(3,4-Dichlorophenyl)pent-4-enenitrile

Cat. No. B8443869
M. Wt: 226.10 g/mol
InChI Key: MGBNNXFLAFERSO-UHFFFAOYSA-N
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Patent
US06242438B1

Procedure details

To a stirred solution of 3,4-dichlorophenylacetonitrile (800 g, 4.3 mol) in cyclohexane (16 L) at room temperature was carefully added aqueous sodium hydroxide solution (1600 g of sodium hydroxide in 8 L of water). This addition caused an elevation of the reaction temperature to 50°. Allyl bromide (572 g, 1.1 mol. equiv.) and tetra-n-butylammonium chloride hydrate (40 g, 0.03 mol. equiv.) were then added and the reaction stirred for one hour at 50° C. The aqueous phase was removed and the organic layer washed with water (10 L). The organic phase was filtered through silica gel (1 kg) under reduced pressure to give a yellow filtrate solution. The solvent was removed from the filtrate under reduced pressure to give the title compound as an oil (960 g) of 70% purity which was used without any further purification.
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
reactant
Reaction Step Two
Quantity
572 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
catalyst
Reaction Step Three
Quantity
16 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[Cl:8].[OH-].[Na+].[CH2:14](Br)[CH:15]=[CH2:16]>C1CCCCC1.O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:16][CH:15]=[CH2:14])[C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC#N
Step Two
Name
Quantity
8 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
572 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
40 g
Type
catalyst
Smiles
O.[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
16 L
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for one hour at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
This addition
CUSTOM
Type
CUSTOM
Details
to 50°
CUSTOM
Type
CUSTOM
Details
The aqueous phase was removed
WASH
Type
WASH
Details
the organic layer washed with water (10 L)
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered through silica gel (1 kg) under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow filtrate solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(C#N)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 960 g
YIELD: CALCULATEDPERCENTYIELD 386%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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